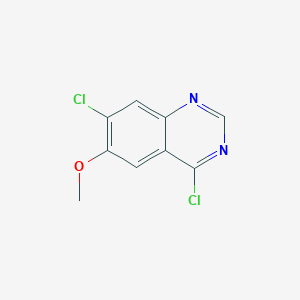

4,7-Dichloro-6-methoxyquinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

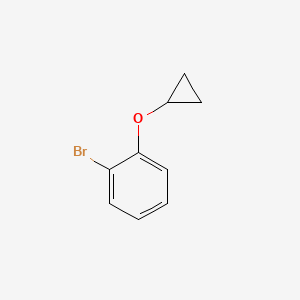

4,7-Dichloro-6-methoxyquinazoline is a chemical compound with the molecular formula C9H6Cl2N2O and a molecular weight of 229.06 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 4,7-Dichloro-6-methoxyquinazoline involves a mixture of the compound with 3’-chloro-4’-fluoroaniline and isopropanol, which is stirred and heated to reflux for 2 hours . The mixture is then cooled to ambient temperature, and the precipitate is filtered off . The solid is dissolved in a 9:1 mixture of methylene chloride and methanol, and the solution is washed with a saturated aqueous sodium bicarbonate solution .Molecular Structure Analysis

The InChI code for 4,7-Dichloro-6-methoxyquinazoline is 1S/C9H6Cl2N2O/c1-14-8-2-5-7 (3-6 (8)10)12-4-13-9 (5)11/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

4,7-Dichloro-6-methoxyquinazoline is a solid substance with a molecular weight of 229.06 . It is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Chemical Properties and Identification

4,7-Dichloro-6-methoxyquinazoline has a CAS Number of 55496-51-0 and a molecular weight of 229.06 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has been fully characterized by melting point, mass-spectrometry, FT-IR, 1H-NMR and 13C-NMR spectroscopies .

Intermediate in Drug Synthesis

4,7-Dichloro-6-methoxyquinazoline is an important intermediate in the synthesis of Afatinib , a 4-anilinoquinazoline tyrosine kinase inhibitor (TKI) used for the treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) .

Synthesis of Quinazoline Derivatives

This compound is also present in a number of synthetic pathways for various 4,7-disubstituted quinazoline derivatives . These derivatives have shown high therapeutic potential .

Anticancer Applications

Many quinazoline derivatives, including 4-anilinoquinazolines such as gefitinib, erlotinib, lapatinib, vandetanib, icotinib, afatinib and dacomitinib, are approved as tyrosine kinase inhibitors (TKI) for the treatment of different cancers in targeted therapies .

Antimicrobial Applications

Quinazoline and quinazolinones scaffolds are present in a diverse range of biologically active compounds with huge therapeutic potential, including antimicrobial properties .

Antiviral Applications

Quinazoline derivatives also have potential antiviral properties .

Anti-inflammatory and Analgesic Applications

Quinazoline derivatives have shown anti-inflammatory and analgesic properties .

Antidiabetic Applications

Quinazoline derivatives have potential antidiabetic properties .

Safety and Hazards

Propriétés

IUPAC Name |

4,7-dichloro-6-methoxyquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c1-14-8-2-5-7(3-6(8)10)12-4-13-9(5)11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPYZZMHOIUNOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597260 |

Source

|

| Record name | 4,7-Dichloro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dichloro-6-methoxyquinazoline | |

CAS RN |

55496-51-0 |

Source

|

| Record name | 4,7-Dichloro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1342558.png)